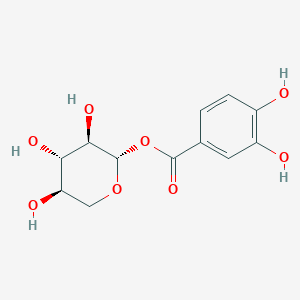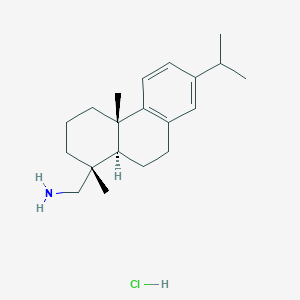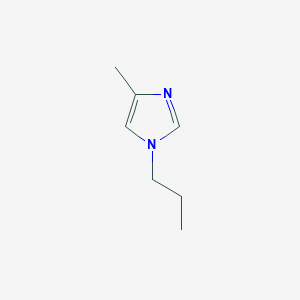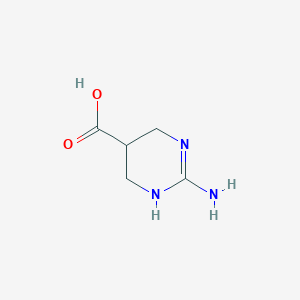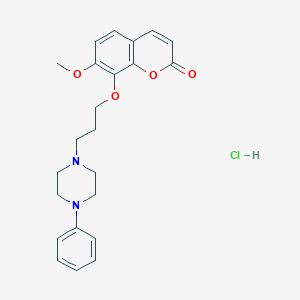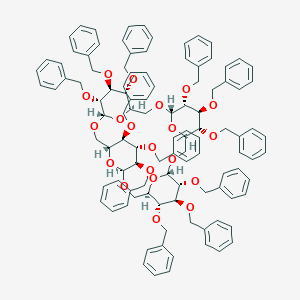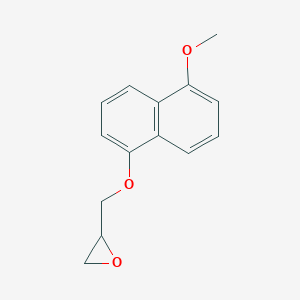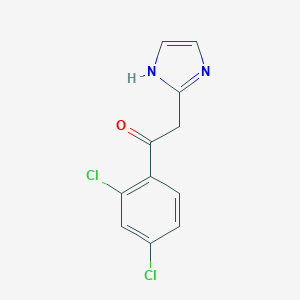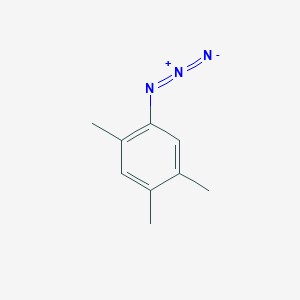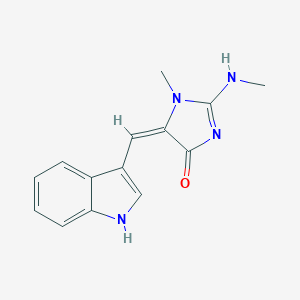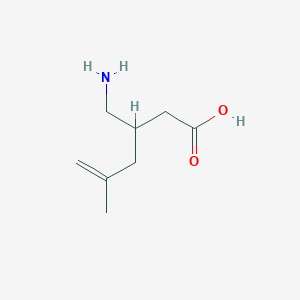
3-(Aminomethyl)-5-methylhex-5-enoic acid
Descripción general
Descripción
3-(Aminomethyl)-5-methylhex-5-enoic acid is a compound that is structurally related to several synthesized amino acids with potential biochemical applications. While the exact compound is not directly discussed in the provided papers, the related compounds synthesized and analyzed in these studies offer insights into the chemical behavior and synthesis of similar molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in the provided papers. For instance, a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids was developed, which involved the synthesis of 3-methyl-3-amino-butanol and further synthesis of triethylphosphono[1-14C]acetate . This method could potentially be adapted for the synthesis of 3-(Aminomethyl)-5-methylhex-5-enoic acid by altering the carbon chain length and the position of the amino group. Additionally, the asymmetric synthesis of (S)-4-aminohex-5-enoic acid, a potent inhibitor of GABA-T, was achieved with excellent enantioselectivity from L-glutamic acid, illustrating a method that could be relevant for synthesizing the enantiomerically pure form of 3-(Aminomethyl)-5-methylhex-5-enoic acid .
Molecular Structure Analysis
The structural investigation of a related compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, was characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations . This study provides a framework for understanding how similar compounds might crystallize and the types of intramolecular and intermolecular interactions that could stabilize their structure. These methods could be applied to determine the molecular structure of 3-(Aminomethyl)-5-methylhex-5-enoic acid.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through various reactions. For example, the synthesis of (z)-Hex-3-enedioic acid, a key intermediate in the synthesis of (z)-5-amino-3-pentenoic acid, involved sequential oxidations, including selective mono epoxidation and periodate oxidation . These reactions highlight the potential pathways through which 3-(Aminomethyl)-5-methylhex-5-enoic acid could undergo chemical transformations, such as oxidation or epoxidation, to yield new derivatives or functionalized compounds.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of 3-(Aminomethyl)-5-methylhex-5-enoic acid are not directly reported in the provided papers, the studies of related compounds offer insights into the properties that could be expected. For instance, the stabilization energies, vibrational modes, and UV-Vis spectra of the compounds studied provide a basis for predicting the behavior of 3-(Aminomethyl)-5-methylhex-5-enoic acid under various conditions . These properties are crucial for understanding the compound's stability, reactivity, and potential applications in biochemical contexts.
Aplicaciones Científicas De Investigación
Chemical Derivatives and Polymer Synthesis
Chemical compounds like 3-(Aminomethyl)-5-methylhex-5-enoic acid may play a role in the synthesis of polymers and functional materials. For example, derivatives of hydroxymethylfurfural (HMF) have been explored for their potential in producing monomers, polymers, and other materials from plant biomass, indicating the broader utility of chemical derivatives in sustainable material production (Chernyshev, Kravchenko, & Ananikov, 2017).
Metabolic Pathways and Drug Synthesis
Compounds with structures similar to 3-(Aminomethyl)-5-methylhex-5-enoic acid are involved in various metabolic pathways and may serve as precursors in the synthesis of pharmaceuticals. The understanding of metabolic pathways, such as those involving tryptophan and its analogs, provides insights into neurotransmitter synthesis and the development of imaging tracers for neuroscientific research (Diksic & Young, 2001).
Photodynamic Therapy (PDT) Enhancement
In medical research, particularly in photodynamic therapy (PDT) for cancer treatment, precursor compounds are utilized to enhance the effectiveness of treatments. For instance, 5-aminolevulinic acid (ALA) is used in PDT for gliomas, showcasing the significance of chemical precursors in medical applications and treatment innovations (Díez Valle, Hadjipanayis, & Stummer, 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(aminomethyl)-5-methylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h7H,1,3-5,9H2,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASWFMDVINTBNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649499 | |
| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-5-methylhex-5-enoic acid | |
CAS RN |
1136478-30-2 | |
| Record name | 5,6-Dehydro pregabalin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1136478302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Aminomethyl)-5-methylhex-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-DEHYDRO PREGABALIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56ERL09SKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-([(Tert-butoxy)carbonyl]amino)pentanoic acid](/img/structure/B134498.png)
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfide](/img/structure/B134500.png)
